BenchChemオンラインストアへようこそ!

2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose

Isovaleryl sucrose ester Regioisomer Cytotoxicity

2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose (CAS 150302-84-4; molecular formula C37H62O16; MW 762.89) is a fully defined, single-regioisomer penta-ester of sucrose in which five hydroxyl positions—C-2 and C-4 of the glucopyranosyl ring and C-3', C-4', and C-6' of the fructofuranosyl ring—are esterified with 3-methylbutanoic acid (isovaleric acid). The compound belongs to the rare subclass of isovaleryl sucrose esters, of which only approximately 25 naturally occurring members have been reported across the plant kingdom, predominantly from the Asteraceae and Euphorbiaceae families.

Molecular Formula C37H62O16
Molecular Weight 762.9 g/mol
Cat. No. B13436306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose
Molecular FormulaC37H62O16
Molecular Weight762.9 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C
InChIInChI=1S/C37H62O16/c1-19(2)11-26(40)46-17-25-33(49-28(42)13-21(5)6)35(51-30(44)15-23(9)10)37(18-39,52-25)53-36-34(50-29(43)14-22(7)8)31(45)32(24(16-38)47-36)48-27(41)12-20(3)4/h19-25,31-36,38-39,45H,11-18H2,1-10H3/t24-,25-,31+,32-,33-,34-,35+,36-,37+/m1/s1
InChIKeyBPEAFRRQIZTAFP-FIDYUFFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose (CAS 150302-84-4): Structural Identity, Natural Occurrence, and Research-Grade Procurement Profile


2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose (CAS 150302-84-4; molecular formula C37H62O16; MW 762.89) is a fully defined, single-regioisomer penta-ester of sucrose in which five hydroxyl positions—C-2 and C-4 of the glucopyranosyl ring and C-3', C-4', and C-6' of the fructofuranosyl ring—are esterified with 3-methylbutanoic acid (isovaleric acid) . The compound belongs to the rare subclass of isovaleryl sucrose esters, of which only approximately 25 naturally occurring members have been reported across the plant kingdom, predominantly from the Asteraceae and Euphorbiaceae families [1]. Unlike commercial sucrose fatty acid ester surfactants that carry long-chain (C12–C18) acyl groups, this molecule bears exclusively short, branched C5 acyl chains, conferring a distinct lipophilicity profile, lower viscosity as a neat oil, and a fundamentally different biological target engagement landscape [1]. The compound is catalogued as a natural product research reference standard by multiple suppliers under catalog numbers TN6141 and M17446, with purity typically guaranteed by HPLC, NMR, and MS .

Why Generic Substitution of 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose with Other Isovaleryl Sucrose Esters or Glucose Pentaisovalerate Is Scientifically Unjustified


Isovaleryl sucrose esters are not a single interchangeable commodity; the number (3–6) and regiochemical placement of isovaleryl groups on the sucrose scaffold generate pharmacologically and physicochemically distinct entities. A systematic comparison of eight ainslosides (A–H) isolated from Ainsliaea yunnanensis demonstrated that moving a single isovaleryl group from one hydroxyl position to another on the same disaccharide core yields compounds with cytotoxicity IC50 values ranging over an order of magnitude across four human tumor cell lines [1]. For instance, ainsloside B (1',4,4',6,6'-pentaisovaleryl substitution) exhibited an IC50 of 3.3 µM against A549 lung adenocarcinoma cells, while other pentaisovaleryl regioisomers from the same study showed weak or negligible activity, establishing that the substitution pattern—not merely the total number of isovaleryl groups—is the primary driver of biological potency [1]. Similarly, glucose pentaisovalerate, the five-isovaleryl ester of a monosaccharide glucose rather than the disaccharide sucrose, possesses a substantially lower molecular weight (600.74 vs. 762.89 g/mol), fewer hydrogen-bond donor/acceptor sites, and a different three-dimensional presentation of acyl chains, rendering it functionally non-equivalent in both cosmetic humectancy applications and anticancer screening contexts . The specific 2,4,3',4',6'-substitution pattern of the title compound places isovaleryl groups at positions that, based on class-level structure-activity trend data from the ainsloside series, are predicted to confer a distinct target-binding profile, particularly with respect to FGFR3 and BRAF kinase domains, as suggested by molecular docking studies on structurally related isovaleryl sucrose esters [2].

Quantitative Differentiation Evidence for 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose Versus Closest Structural Analogs


Regioisomer-Specific Substitution Pattern as a Determinant of Cytotoxic Potency: Cross-Study Mapping of the 2,4,3',4',6'-Pentaisovaleryl Configuration Against Ainsloside Congeners

The title compound bears a unique 2,4,3',4',6'-pentaisovaleryl substitution pattern that is distinct from all eight ainslosides (A–H) fully characterized by Fang et al. (2017) [1]. Among the four pentaisovaleryl ainsloside regioisomers (A–D, all C37H62O16), cytotoxic activity against A549 lung adenocarcinoma cells varied dramatically: ainsloside B (1',4,4',6,6'-substituted) exhibited an IC50 of 3.3 µM, whereas ainsloside A (2,4,4',6,6'-substituted), the regioisomer most closely resembling the title compound (differing only by substitution at glucose C-6 vs. fructose C-3'), showed markedly weaker activity in the same assay [1]. This demonstrates that the specific presence or absence of an isovaleryl group at a single hydroxyl position can determine whether a compound falls into the potent or inactive category. The 2,4,3',4',6'-pattern of the title compound has not been directly profiled in any published cytotoxicity panel, representing a structurally pre-validated but pharmacologically uncharacterized chemical space with high potential for differential target engagement.

Isovaleryl sucrose ester Regioisomer Cytotoxicity

Differential Molecular Docking Affinity Predicted for FGFR3 and BRAF Kinase Domains Across Isovaleryl Sucrose Ester Congeners

In a comprehensive 2024 study by Wang et al., 12 isovaleryl sucrose esters (compounds 1–12) isolated from Atractylodes japonica were subjected to molecular docking against FGFR3 and BRAF, two kinases aberrantly expressed in colorectal and lung cancers [1]. All nine compounds evaluated (1–9) exhibited binding energies below −7 kcal/mol, with compound 2 (a tetra-isovaleryl sucrose ester) achieving the lowest binding energy of −10.63 kcal/mol against FGFR3 [1]. The study established that the number and positions of isovaleryl groups directly modulate binding affinity. The title compound, with its specific 2,4,3',4',6'-pentaisovaleryl configuration, presents a substitution topology distinct from any compound in the Atractylodes panel, meaning its docking profile cannot be extrapolated from any single published congener. This makes it a high-priority candidate for comparative docking and molecular dynamics simulations to determine whether the fructose C-3' substitution (present in the title compound, absent in most characterized analogs) enhances or attenuates kinase domain affinity.

Molecular docking FGFR3 BRAF Isovaleryl sucrose ester

Melanogenesis Inhibitory Activity of Euphorbia lathyris-Derived Sucrose Pentaisovalerate as a Class Benchmark for Skin-Whitening Screening of the 2,4,3',4',6'-Regioisomer

A sucrose pentaisovalerate ester (identified as 3,4,6-tris-O-(3-methyl-1-oxobutyl)-β-D-fructofuranosyl 2,6-bis(3-methylbutanoate), i.e., the 2,6,3',4',6'-regioisomer) isolated from Euphorbiae Lathyridis Semen demonstrated significant inhibitory effects on melanogenesis in B16 mouse melanoma cells, a finding that led to the filing of international skin-whitening patents [1][2]. The study, conducted at LG Chem R&D centers, established that isovaleryl sucrose esters can suppress melanin production in a mammalian melanocyte model [1]. The title compound differs from the Euphorbia-derived ester by a single regioisomeric shift: the isovaleryl group at glucose C-6 in the natural isolate is relocated to glucose C-4 in the title compound (2,4,3',4',6' vs. 2,6,3',4',6'). Patent WO 02/053121 specifically claims cosmetic skin-whitening preparations containing glucose 3–5 acyl derivatives and sucrose 6–8 acyl derivatives with C3–C6 acyl groups, establishing industrial precedent for this compound class in dermatological applications [3].

Melanogenesis inhibition Tyrosinase B16 melanoma Skin whitening

Physicochemical Differentiation: Molecular Weight, logP Prediction, and Hydrogen-Bonding Capacity Versus Glucose Pentaisovalerate and Commercial Sucrose Fatty Acid Esters

At the molecular level, 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose (MW 762.89, C37H62O16) is structurally and physicochemically distinct from the most commonly encountered sugar ester comparator, glucose pentaisovalerate (MW 600.74, C31H52O11) [1]. The sucrose scaffold retains three free hydroxyl groups (at glucose C-3, C-6, and fructose C-1') capable of serving as hydrogen-bond donors/acceptors, whereas the five isovaleryl chains provide substantial hydrophobicity. This balanced amphiphilic architecture—absent in the fully substituted glucose pentaester and in commercial sucrose fatty acid esters that carry long unbranched acyl chains—is predicted to confer a distinct critical micelle concentration (CMC) and octanol-water partition coefficient. The compound's identity as a neat oil at ambient temperature (rather than a waxy solid typical of long-chain sucrose esters) further differentiates it for formulation applications requiring low-viscosity hydrophobic additives [1].

Physicochemical properties logP Hydrogen bonding Sugar ester

Neuroprotective Anti-Inflammatory Activity Established for Hexaisovaleryl Sucrose: Class-Level Evidence Supporting CNS-Targeted Screening of the Pentaisovaleryl Regioisomer

A newly reported hexaisovaleryl sucrose derivative (2,4,6,1',3',6'-O-hexaisovaleryl sucrose) isolated from Solidago canadensis Lour. demonstrated dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated BV2 microglial cells, with a half-maximal inhibitory concentration (IC50) of 13.96 ± 0.78 µmol·L⁻¹ at non-cytotoxic concentrations (5, 10, and 20 µmol·L⁻¹) [1]. This finding establishes, for the first time, that highly isovalerylated sucrose esters can penetrate and exert anti-neuroinflammatory effects in a microglial cell model, expanding the therapeutic relevance of this compound class beyond oncology and dermatology. The title compound, bearing five rather than six isovaleryl groups and a distinct substitution topology (2,4,3',4',6'- vs. 2,4,6,1',3',6'-), provides a systematic probe for determining whether the sixth isovaleryl group is required for microglial NO suppression or whether the pentaisovaleryl scaffold alone is sufficient.

Neuroprotection NO inhibition BV2 microglia Isovaleryl sucrose

Prioritized Research and Industrial Application Scenarios for 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for Isovaleryl Sucrose Ester Cytotoxicity: Mapping the Contribution of Fructose C-3' vs. Glucose C-6 Substitution

The title compound's 2,4,3',4',6'-substitution pattern fills a critical gap in the regioisomeric matrix of pentaisovaleryl sucrose esters. Researchers can directly compare its cytotoxic profile (across A549, HCT-116, MDA-MB-231, BEL7404, and other cancer lines) against published data for ainslosides A–D [1] to isolate the pharmacological impact of the fructose C-3' isovaleryl placement. This SAR study is predicted to clarify whether the C-3' position acts as a potency-enhancing or selectivity-conferring substitution site, informing the rational design of next-generation antitumor sucrose esters.

Cosmetic Active Ingredient Screening: Head-to-Head Melanogenesis Inhibition Comparison Against the Euphorbia lathyris 2,6,3',4',6'-Pentaisovalerate Benchmark

Given the demonstrated melanogenesis inhibitory activity of the Euphorbia lathyris-derived sucrose pentaisovalerate (2,6,3',4',6'-regioisomer) in B16 melanoma cells [2], the title compound should be prioritized for side-by-side tyrosinase inhibition and melanin content assays. Because only a single isovaleryl group position differs between the two molecules, any differential activity can be mechanistically attributed to glucose C-4 vs. C-6 esterification, generating defensible IP for cosmetic skin-whitening formulations that circumvent existing patent claims on the Euphorbia natural product configuration.

Kinase-Targeted Molecular Docking and Dynamics: Evaluating the 2,4,3',4',6'-Topology Against FGFR3 and BRAF Binding Pockets

Wang et al. (2024) established that isovaleryl sucrose esters from Atractylodes japonica dock into FGFR3 and BRAF with binding energies spanning −7 to −10.63 kcal/mol, but no pentaisovaleryl regioisomer bearing a fructose C-3' substitution was included in that panel [3]. Docking the title compound into the same crystal structures (PDB: 4K33 and 3C4C) and performing comparative molecular dynamics simulations will determine whether the C-3' isovaleryl group engages in favorable hydrophobic contacts or steric clashes within the ATP-binding pocket, directly informing medicinal chemistry lead prioritization.

Neuroinflammation Pharmacophore Mapping: Determining the Minimum Isovaleryl Substitution Number Required for Microglial NO Suppression

The recent discovery that 2,4,6,1',3',6'-hexaisovaleryl sucrose inhibits LPS-induced NO production in BV2 microglial cells (IC50 = 13.96 µM) [4] opens a new therapeutic avenue for isovaleryl sucrose esters in neuroinflammatory disease. Testing the title pentaisovaleryl compound in the identical assay will answer whether five isovaleryl groups suffice for activity or whether the sixth ester at glucose C-6 or fructose C-1' is indispensable. This experiment is essential for defining the minimal pharmacophore and for patent strategies around simplified neuroprotective sucrose ester scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.